molecular formula C22H29N5O B5092402 6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide

6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide

Katalognummer B5092402
Molekulargewicht: 379.5 g/mol
InChI-Schlüssel: JJRXQPXUUHAQIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide, also known as CP-724714, is a small molecule inhibitor of the tyrosine kinase receptor c-Met. It was first synthesized in 2006 by Pfizer Oncology and has since been studied for its potential applications in cancer therapy.

Wirkmechanismus

6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide works by inhibiting the activity of the c-Met receptor tyrosine kinase, which is overexpressed in many types of cancer. This inhibition leads to a decrease in downstream signaling pathways that promote cell growth, survival, migration, and invasion.
Biochemical and Physiological Effects:
6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide has been shown to have a number of biochemical and physiological effects in cancer cells. It induces cell cycle arrest and apoptosis, inhibits angiogenesis, and modulates the tumor microenvironment. 6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide has also been shown to have immunomodulatory effects, which may enhance its anticancer activity.

Vorteile Und Einschränkungen Für Laborexperimente

6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has a well-defined mechanism of action and has been extensively studied in preclinical models. However, 6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide has some limitations, including poor solubility and bioavailability, which may limit its effectiveness in vivo.

Zukünftige Richtungen

There are several potential future directions for research on 6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide. One area of interest is the development of more potent and selective c-Met inhibitors. Another area of interest is the identification of biomarkers that can predict response to 6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide and other c-Met inhibitors. Additionally, there is interest in exploring the use of 6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide in combination with other anticancer agents, as well as in the development of novel drug delivery systems to improve its bioavailability.

Synthesemethoden

The synthesis of 6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide involves a series of chemical reactions starting from commercially available starting materials. The key step involves the coupling of 4-(cyclopropylmethyl)-1-piperazinecarboxylic acid with 3-(2-pyridinyl)propylamine to form the intermediate, which is then converted to 6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide through a series of additional reactions.

Wissenschaftliche Forschungsanwendungen

6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and to have synergistic effects when combined with other anticancer agents. 6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide has also been shown to inhibit the migration and invasion of cancer cells, which are key steps in the metastatic process.

Eigenschaften

IUPAC Name

6-[4-(cyclopropylmethyl)piperazin-1-yl]-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O/c28-22(24-11-3-5-20-4-1-2-10-23-20)19-8-9-21(25-16-19)27-14-12-26(13-15-27)17-18-6-7-18/h1-2,4,8-10,16,18H,3,5-7,11-15,17H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRXQPXUUHAQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCN(CC2)C3=NC=C(C=C3)C(=O)NCCCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.